molecular formula C16H14N2OS B2949625 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline CAS No. 1203356-19-7

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline

Cat. No.: B2949625
CAS No.: 1203356-19-7
M. Wt: 282.36
InChI Key: SUJYMTRRHMUIPM-UHFFFAOYSA-N
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Description

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline is a heterocyclic compound that contains both isoquinoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced isoquinoline derivatives

    Substitution: Alkylated derivatives

Mechanism of Action

The mechanism of action of 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyisoquinoline: Lacks the pyridine-2-ylmethyl thio group, making it less versatile in terms of chemical reactivity.

    1-((Pyridin-2-ylmethyl)thio)isoquinoline: Lacks the methoxy group, which may affect its biological activity and solubility.

Uniqueness

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline is unique due to the presence of both methoxy and pyridine-2-ylmethyl thio groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

5-methoxy-1-(pyridin-2-ylmethylsulfanyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-15-7-4-6-14-13(15)8-10-18-16(14)20-11-12-5-2-3-9-17-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJYMTRRHMUIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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